4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid
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Overview
Description
4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid is a compound that features a triazole ring, a benzoyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent like phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the triazole-benzoyl intermediate with the morpholine-2-carboxylic acid under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Triazole N-oxides.
Reduction: Benzyl derivatives.
Substitution: N-substituted morpholine derivatives.
Scientific Research Applications
4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzoyl Derivatives: Compounds with a benzoyl group often have similar chemical reactivity and applications.
Morpholine Derivatives: These compounds share the morpholine ring and are used in various pharmaceutical and industrial applications.
Uniqueness
4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid is unique due to the combination of the triazole, benzoyl, and morpholine moieties in a single molecule. This unique structure imparts a combination of properties, such as enhanced solubility, bioavailability, and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(triazol-1-yl)benzoyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13(17-6-7-22-12(9-17)14(20)21)10-2-1-3-11(8-10)18-5-4-15-16-18/h1-5,8,12H,6-7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQGFHOESMWBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)N3C=CN=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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